Technical Profile: H-Ala-Ala-pNA Hydrochloride
Technical Profile: H-Ala-Ala-pNA Hydrochloride
This guide provides an in-depth technical analysis of H-Ala-Ala-pNA hydrochloride , a chromogenic substrate used in enzymology. It addresses the critical distinction between the free base and salt forms, details the physicochemical properties, and provides a validated experimental protocol for its use in dipeptidyl peptidase assays.
Precision Stoichiometry, Enzymatic Mechanism, and Assay Validation
Executive Summary
H-Ala-Ala-pNA hydrochloride (L-Alanyl-L-alanine p-nitroanilide HCl) is a specific chromogenic substrate primarily utilized to assay Dipeptidyl Peptidase (DPP) activity, specifically DPP-V and bacterial dipeptidyl aminopeptidases (e.g., from Porphyromonas gingivalis).
While often confused with the elastase substrate (H-Ala-Ala-Ala-pNA) or the aminopeptidase substrate (H-Ala-pNA), this dipeptide derivative releases p-nitroaniline (pNA) upon cleavage of the amide bond between the second alanine and the p-nitroaniline moiety.
Critical Technical Note: A frequent source of experimental error is the miscalculation of molarity due to vendor labeling discrepancies. Vendors often list the Molecular Weight (MW) of the free base (~280.28 Da) on the catalog page while supplying the hydrochloride salt (~316.74 Da). Using the wrong MW for gravimetric preparation will result in a ~11.5% concentration error.
Physicochemical Specifications
Molecular Weight Analysis
To ensure assay reproducibility, the exact stoichiometry of the salt form must be used for all calculations.
| Property | Value | Notes |
| Chemical Name | L-Alanyl-L-alanine p-nitroanilide hydrochloride | |
| CAS Number | 57282-69-6 | Specific to the HCl salt form.[1] |
| Molecular Formula | ||
| MW (Free Base) | 280.28 g/mol | Used for theoretical yield calculations. |
| MW (HCl Salt) | 316.74 g/mol | Use this value for weighing reagents. |
| Appearance | White to off-white powder | Hygroscopic; store desiccated. |
| Solubility | Soluble in Water, Methanol, DMSO | Stock solutions in DMSO recommended for stability. |
| Purity | Verify absence of free pNA (yellow contamination). |
Structural Causality
The hydrochloride salt form is synthesized to enhance aqueous solubility. The protonation of the N-terminal amine (
Mechanistic Principles
Enzymatic Hydrolysis Pathway
H-Ala-Ala-pNA acts as a substrate for Exopeptidases that cleave dipeptides from the N-terminus. The reaction proceeds via a serine protease mechanism (typically), resulting in the liberation of the chromophore p-nitroaniline.
Reaction:
Signal Detection:
The uncleaved substrate is colorless (
Figure 1: Mechanism of chromogenic signal generation. The enzyme cleaves the amide bond, releasing pNA which is quantified spectrophotometrically.
Experimental Workflow: Validated Assay Protocol
Reagent Preparation (Self-Validating System)
To prevent hydrolysis and ensure accuracy, follow this strict preparation sequence.
1. Stock Solution (20 mM)
-
Target: 5 mL of 20 mM H-Ala-Ala-pNA.
-
Calculation:
[2] -
Solvent: Dissolve 31.7 mg in 100% DMSO . Do not use water for the stock solution to prevent spontaneous hydrolysis during storage.
-
Storage: Aliquot and store at -20°C. Stable for 3-6 months.
2. Assay Buffer
-
Standard: 50 mM Tris-HCl, pH 7.5, 0.1 M NaCl.
-
Note: Avoid primary amines (Glycine) if possible, though Tris is generally acceptable.
Step-by-Step Assay Procedure
Figure 2: Kinetic assay workflow. Simultaneous blank measurement is required to correct for non-enzymatic hydrolysis.
-
Plate Setup: Use a clear, flat-bottom 96-well plate.
-
Blanking: Add 180 µL Assay Buffer to "Blank" wells.
-
Sample: Add 160 µL Assay Buffer + 20 µL Enzyme Sample to "Test" wells.
-
Substrate Addition: Add 20 µL of 10 mM working substrate solution (diluted from DMSO stock) to all wells. Final concentration = 1 mM.[2][3]
-
Measurement: Immediately read Absorbance at 405 nm in kinetic mode (interval 30s) at 37°C.
Data Analysis & Validation
Quantification using Beer-Lambert Law
Activity is calculated based on the extinction coefficient (
-
:
to (typically 9,800 in Tris buffer). -
Pathlength (
): 0.6 cm (for 200 µL in standard 96-well plate).
Formula for Activity (Units/mL):
Where:
- : Change in absorbance per minute (slope).
- : Total reaction volume (mL).
- : Volume of enzyme added (mL).
Quality Control (QC) Check
-
Linearity: The
of the absorbance vs. time slope must be . If the curve plateaus, dilute the enzyme. -
Background: If the Blank
, the substrate has degraded. Discard and prepare fresh.
References
-
Bachem. (n.d.). H-Ala-Ala-pNA hydrochloride salt Product Specifications. Retrieved from
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Sigma-Aldrich. (n.d.). Enzymatic Assay of Proteases using Chromogenic Substrates. Retrieved from
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Banbula, A., et al. (1999). Emerging Family of Proline-Specific Peptidases of Porphyromonas gingivalis. Infection and Immunity. Retrieved from
-
Lottenberg, R., & Jackson, C. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA). Retrieved from
